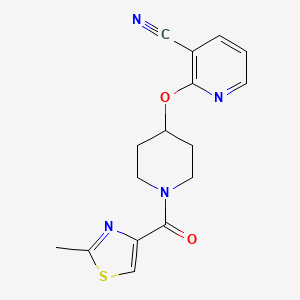
N-methyl-1-(5-methylisoxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(5-methylisoxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide, also known as MIA-602, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIA-602 belongs to the class of azetidine-3-carboxamide compounds and has been shown to exhibit potent anti-inflammatory and analgesic properties.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antirheumatic Effects
Isoxazol derivatives, like leflunomide and its active metabolite A77-1726, have shown promising results as disease-modifying antirheumatic drugs. These compounds exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, an enzyme critical for pyrimidine de novo synthesis, which is essential for normal immune cell functions. The inhibition of this enzyme can lead to reduced pyrimidine nucleotide pools, affecting cell proliferation and function, which is beneficial in managing autoimmune diseases such as rheumatoid arthritis (W. Knecht & M. Löffler, 1998).
Antimicrobial and Cytotoxic Activities
Compounds with isoxazole moieties have been synthesized and evaluated for their antimicrobial activities. For instance, novel azetidine-2-one derivatives of 1H-benzimidazole, which share structural similarities with N-methyl-1-(5-methylisoxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide, have exhibited good antibacterial and cytotoxic properties in vitro. These findings suggest potential applications in developing new antimicrobial and anticancer agents (M. Noolvi et al., 2014).
Chemical Synthesis and Molecular Structure
Research on the structural analysis of isoxazole amino esters has contributed to the understanding of molecular conformations and interactions in such compounds. These studies can inform the design and synthesis of new compounds with potential pharmaceutical applications (M. Smith et al., 1991).
Inhibitory Effects on Gene Expression
Studies on compounds that inhibit transcription mediated by NF-kappaB and AP-1 transcription factors, which are crucial in inflammation and cancer, show that certain modifications in the pyrimidine portion can enhance biological activity and oral bioavailability. This research indicates the therapeutic potential of such compounds in treating diseases related to these transcription factors (M. Palanki et al., 2000).
Eigenschaften
IUPAC Name |
N-methyl-1-(5-methyl-1,2-oxazole-3-carbonyl)-N-phenylazetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-8-14(17-22-11)16(21)19-9-12(10-19)15(20)18(2)13-6-4-3-5-7-13/h3-8,12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZDLBATWTZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)C(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluorophenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2917811.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B2917816.png)


![N-(1,3-benzodioxol-5-ylmethyl)-3-[6-{[2-(cyclohexylamino)-2-oxoethyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]propanamide](/img/structure/B2917826.png)

![N-(2,6-difluorobenzyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2917828.png)
![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2917829.png)
![1-[(4-chlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2917830.png)
![2-(4-ethylphenyl)-4-(2-(3-nitrophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2917833.png)